molecular formula C19H23N5O3 B1681579 Trimetrexate CAS No. 52128-35-5

Trimetrexate

Cat. No. B1681579
Key on ui cas rn: 52128-35-5
M. Wt: 369.4 g/mol
InChI Key: NOYPYLRCIDNJJB-UHFFFAOYSA-N
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Patent
US06017922

Procedure details

The reactor is charged with 41.5 L of n-butanol and 10.4 L of deionized water. 6.3 kg of crude trimetrexate acetate is then added. Then, 3 g of sodium metabisulfite, 0.65 L of ammonia, 1 kg of tonsil and 1 kg of Supercel are added.
Quantity
41.5 L
Type
reactant
Reaction Step One
Name
Quantity
10.4 L
Type
solvent
Reaction Step One
Name
trimetrexate acetate
Quantity
6.3 kg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.65 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)CCC.[CH3:6][C:7]1[C:12]2[C:13]([NH2:18])=[N:14][C:15]([NH2:17])=[N:16][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:19][NH:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1.C([O-])(=O)C.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+].N>O>[CH3:6][C:7]1[C:12]2[C:13]([NH2:18])=[N:14][C:15]([NH2:17])=[N:16][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:19][NH:20][C:21]1[CH:26]=[C:25]([O:27][CH3:28])[C:24]([O:29][CH3:30])=[C:23]([O:31][CH3:32])[CH:22]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
41.5 L
Type
reactant
Smiles
C(CCC)O
Name
Quantity
10.4 L
Type
solvent
Smiles
O
Step Two
Name
trimetrexate acetate
Quantity
6.3 kg
Type
reactant
Smiles
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.C(C)(=O)[O-]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
0.65 L
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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